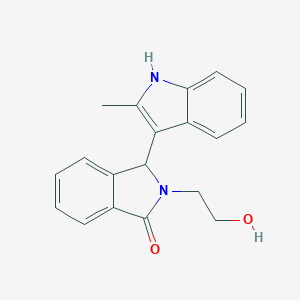
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as UNC3866 and has been found to have potential applications in various fields of study, including cancer research, neuroscience, and drug development.
作用机制
The mechanism of action of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves the inhibition of specific enzymes involved in cell division and neurotransmitter activity. This compound has been found to target the enzyme Aurora A kinase, which is involved in the regulation of cell division. By inhibiting this enzyme, 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters in the brain, and affect the expression of specific genes.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is that it may not be effective against all types of cancer cells.
未来方向
There are several future directions for the study of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves several steps. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylene glycol to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form the final product.
科学研究应用
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has been found to have potential applications in various fields of scientific research. One of the main areas of study is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Another area of study is neuroscience. Research has shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has the potential to modulate the activity of certain neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2/c1-12-17(15-8-4-5-9-16(15)20-12)18-13-6-2-3-7-14(13)19(23)21(18)10-11-22/h2-9,18,20,22H,10-11H2,1H3 |
InChI 键 |
XMQIBRFROQKIOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)
![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)

![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)




![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)